molecular formula C11H14ClN3O B1379322 4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride CAS No. 1461704-77-7

4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride

Cat. No. B1379322
M. Wt: 239.7 g/mol
InChI Key: KSMMXDRFEKATGJ-UHFFFAOYSA-N
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Description

“4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride” is a chemical compound with the empirical formula C7H13N3O . It is a solid in form . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom . Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

The general experimental procedure is the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid (most commonly) in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole in the presence of TBAF/THF at RT .


Physical And Chemical Properties Analysis

The compound is a solid in form . Its molecular weight is 155.20 . The compound has a SMILES string of CCC1=NOC(CNCC)=N1 .

Scientific Research Applications

1. Drug Discovery

1,2,4-Oxadiazole is an essential motif in drug discovery, represented in many experimental, investigational, and marketed drugs . They have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

Method of Application

The synthesis of 1,2,4-oxadiazoles involves the conversion of different types of organic compounds into 1,2,4-oxadiazole at ambient temperature . The methods are divided into three groups :

  • Two-stage protocols requiring the preliminary preparation of O-acylamidoximes followed by cyclization under the action of organic bases .
  • One-pot synthesis of 1,2,4-oxadiazoles directly from amidoximes and various carboxyl derivatives or aldehydes in aprotic bipolar solvents (primarily DMSO) in the presence of inorganic bases .
  • Diverse oxidative cyclizations .

Results or Outcomes

These methods allow for obtaining 1,2,4-oxadiazoles with thermosensitive functions and expand the prospects of using the oxadiazole core as an amide- or ester-like linker in the design of bioactive compounds .

2. Anti-Infective Agents

1,2,4-Oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

Method of Application

The synthesis of these compounds involves various chemical reactions, including the use of nitrogen- and oxygen-containing scaffolds .

Results or Outcomes

These compounds have shown promising results against various infectious diseases, including tuberculosis, malaria, Chagas disease, nosocomial infections, and SARS CoV-2 .

3. Agriculture

1,2,4-Oxadiazoles have been used in agriculture as insecticides .

Method of Application

The synthesis of these compounds involves various chemical reactions, including the use of nitrogen- and oxygen-containing scaffolds .

Results or Outcomes

These compounds have shown promising results as insecticides, helping to protect crops from various pests .

4. Industrial Materials

1,2,4-Oxadiazoles have been used in the production of industrial materials .

Method of Application

The synthesis of these compounds involves various chemical reactions, including the use of nitrogen- and oxygen-containing scaffolds .

Results or Outcomes

These compounds have shown promising results in the production of various industrial materials .

5. Anticancer Agents

1,2,4-Oxadiazoles have been synthesized as anticancer agents .

Method of Application

The synthesis of these compounds involves various chemical reactions, including the use of nitrogen- and oxygen-containing scaffolds .

Results or Outcomes

These compounds have shown promising results against various types of cancer .

6. Antidiabetic Agents

1,2,4-Oxadiazoles have been synthesized as antidiabetic agents .

Method of Application

The synthesis of these compounds involves various chemical reactions, including the use of nitrogen- and oxygen-containing scaffolds .

Results or Outcomes

These compounds have shown promising results in the treatment of diabetes .

7. Herbicides

1,2,4-Oxadiazoles have been used in agriculture as herbicides .

Method of Application

The synthesis of these compounds involves various chemical reactions, including the use of nitrogen- and oxygen-containing scaffolds .

Results or Outcomes

These compounds have shown promising results as herbicides, helping to protect crops from various weeds .

8. Plant Protection Agents

1,2,4-Oxadiazoles have been used as plant protection agents against diseases caused by bacteria, viruses, and fungi .

Method of Application

The synthesis of these compounds involves various chemical reactions, including the use of nitrogen- and oxygen-containing scaffolds .

Results or Outcomes

These compounds have shown promising results in protecting plants from various diseases .

9. High-Energy Core

1,2,4-Oxadiazoles have been established as a potential high-energy core .

Method of Application

The synthesis of these compounds involves various chemical reactions, including the use of nitrogen- and oxygen-containing scaffolds .

Results or Outcomes

These compounds have shown favorable oxygen balance and positive heat of formations .

10. Ionic Salts

1,2,4-Oxadiazoles have been utilized as ionic salts .

Method of Application

The synthesis of these compounds involves various chemical reactions, including the use of nitrogen- and oxygen-containing scaffolds .

Results or Outcomes

These compounds have shown promising results in the production of ionic salts .

Safety And Hazards

While specific safety and hazard information for “4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride” is not available, it’s worth noting that similar compounds have been classified as Acute Tox. 4 Oral .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . The versatility of nitrogen- and oxygen-containing scaffolds in the arsenal of drug discovery has gained momentum , suggesting potential future directions for research and development in this area.

properties

IUPAC Name

4-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.ClH/c1-2-10-13-11(15-14-10)7-8-3-5-9(12)6-4-8;/h3-6H,2,7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMMXDRFEKATGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)CC2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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